(2Z)-2-[(butanoyloxy)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound that features a chromenylidene core with a fluorophenyl carbamoyl group and an amino butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenylidene derivatives, fluorophenyl carbamates, and amino butanoates .
Scientific Research Applications
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[(2Z)-3-[(2-Furylmethyl)carbamoyl]-7-methoxy-2H-chromen-2-ylidene]amino benzoic acid: Shares a similar chromenylidene core but with different substituents.
2-Fluorophenyl derivatives: Compounds like 2-fluoroamphetamine and 2-fluorobenzoic acid have similar fluorophenyl groups but differ in their overall structure and applications.
Uniqueness
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H17FN2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(Z)-[3-[(2-fluorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate |
InChI |
InChI=1S/C20H17FN2O4/c1-2-7-18(24)27-23-20-14(12-13-8-3-6-11-17(13)26-20)19(25)22-16-10-5-4-9-15(16)21/h3-6,8-12H,2,7H2,1H3,(H,22,25)/b23-20- |
InChI Key |
LKYXZMLQSZSXMX-ATJXCDBQSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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